REACTION_CXSMILES
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[F:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[Cl:10][CH2:11][C:12](Cl)=[O:13]>>[Cl:10][CH2:11][C:12]([NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([F:1])[C:3]=1[CH3:9])=[O:13]
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Name
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|
Quantity
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0.232 g
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Type
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reactant
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Smiles
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FC=1C(=C(N)C=CC1)C
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Name
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|
Quantity
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0.164 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClCC(=O)NC1=C(C(=CC=C1)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |